molecular formula C15H14ClN3O3 B1681475 Sarmazenil CAS No. 78771-13-8

Sarmazenil

Cat. No. B1681475
CAS RN: 78771-13-8
M. Wt: 319.74 g/mol
InChI Key: WSDBAFQWNWJTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarmazenil, also known as Ro15-3505, is a drug from the benzodiazepine family . It acts as a partial inverse agonist of benzodiazepine receptors, meaning that it causes the opposite effects to most benzodiazepine drugs, and instead acts as an anxiogenic and convulsant . It is used in veterinary medicine to reverse the effects of benzodiazepine sedative drugs in order to rapidly re-awaken anesthetized animals .


Molecular Structure Analysis

Sarmazenil has a molecular formula of C15H14ClN3O3 . The compound was compared to bretazenil, a partial agonist, and to the antagonist flumazenil on the basis of structural and electronic data . The conformational and theoretical properties of these three imidazobenzodiazepinones were determined in order to analyze the stereoelectronic properties in relation with their distinct intrinsic efficacies at the omega modulatory sites .

Scientific Research Applications

Antagonism of Benzodiazepine Effects

Sarmazenil acts as a partial inverse agonist of benzodiazepine receptors . It is used in clinical settings to counteract the sedative effects of benzodiazepines, allowing for rapid awakening from anesthesia. This application is particularly valuable in veterinary medicine, where it is employed to reverse benzodiazepine sedation in animals .

Treatment of Moxidectin Intoxication

In veterinary medicine, Sarmazenil has been used to treat moxidectin intoxication in foals. It counteracts the action of moxidectin at the GABA receptor by down-regulating chloride conductance, which is crucial for reversing the toxic effects of this drug .

Sleep Propensity and Performance Enhancement

Studies have shown that Sarmazenil can affect sleep propensity and performance levels in sleep-deprived subjects. It has been observed to reduce total sleep levels and improve reaction times, making it a potential therapeutic agent for managing sleep disorders .

Neuroprotective Agent

Sarmazenil’s interaction with GABA receptors suggests it may have neuroprotective properties. This could be beneficial in conditions where neuroprotection is required, such as after traumatic brain injury or in neurodegenerative diseases .

Research on Receptor Binding

Sarmazenil is used in receptor binding studies to understand the structural and electronic properties of benzodiazepine receptors. Such research provides insights into the functioning of these receptors and the development of new drugs .

Pharmacokinetic Studies

The pharmacokinetics of Sarmazenil, including its absorption, distribution, metabolism, and excretion, are studied to optimize dosing regimens and enhance its therapeutic efficacy. Understanding these parameters is crucial for safe and effective use in both humans and animals .

Diagnostic Aid in Imaging

While not a primary use, the binding properties of Sarmazenil could potentially be utilized in neuroimaging to map benzodiazepine receptors. This application could aid in the diagnosis of neurological conditions and the assessment of receptor density changes .

Anxiogenic Research

As a partial inverse agonist, Sarmazenil can induce the opposite effects of typical benzodiazepines, acting as an anxiogenic. This unique property makes it a useful tool in studying anxiety disorders and the role of GABAergic systems in their pathophysiology .

properties

IUPAC Name

ethyl 7-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDBAFQWNWJTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229281
Record name Sarmazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarmazenil

CAS RN

78771-13-8
Record name Sarmazenil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78771-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarmazenil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078771138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarmazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARMAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84AE7X24P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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